molecular formula C9H10N4 B2884810 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2310156-36-4

2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2884810
CAS No.: 2310156-36-4
M. Wt: 174.207
InChI Key: MCLWWPVODBAINR-UHFFFAOYSA-N
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Description

2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is an organic compound with the molecular formula C9H10N4. It is a heterocyclic compound containing both pyrimidine and pyrazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-methylpyrazole with 2-chloro-4-methylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 2-position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor with potential anticancer properties.

    Pyrazolo[1,5-a]pyrimidine: Used as fluorophores in optical applications.

Uniqueness

2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and pyrimidine rings makes it a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2-methyl-4-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-5-11-13(6-7)9-3-4-10-8(2)12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLWWPVODBAINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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